1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
Brand Name: Vulcanchem
CAS No.: 613256-52-3
VCID: VC0140833
InChI: InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
SMILES: CC(CO)C(=O)N1CCCC1C(=O)O
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline

CAS No.: 613256-52-3

Reference Standards

VCID: VC0140833

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline - 613256-52-3

CAS No. 613256-52-3
Product Name 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name (2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Standard InChIKey OTGZFIBHHGZWEJ-RQJHMYQMSA-N
Isomeric SMILES C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O
SMILES CC(CO)C(=O)N1CCCC1C(=O)O
Canonical SMILES CC(CO)C(=O)N1CCCC1C(=O)O
PubChem Compound 10987292
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator